o6-Benzyl-8-oxoguanine
CAS No.: 158754-46-2
Cat. No.: VC21098169
Molecular Formula: C12H11N5O2
Molecular Weight: 257.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 158754-46-2 |
---|---|
Molecular Formula | C12H11N5O2 |
Molecular Weight | 257.25 g/mol |
IUPAC Name | 2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one |
Standard InChI | InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) |
Standard InChI Key | VPMJBCMAJPZWIC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N |
Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N |
Chemical Structure and Properties
O6-Benzyl-8-oxoguanine (CAS No. 158754-46-2) is characterized by a molecular formula of C12H11N5O2 and a molecular weight of 257.25 g/mol. It is also known as 8-Oxo-Benzylguanine or by its IUPAC name, 2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one.
The compound features a purine-based structure with a benzyl group attached at the O6 position and an oxo group at position 8. Its chemical structure includes three hydrogen bond donors and five hydrogen bond acceptors, making it suitable for various biological interactions.
Physical and Chemical Properties
The comprehensive physical and chemical properties of O6-Benzyl-8-oxoguanine are summarized in the following table:
Property | Value |
---|---|
CAS Number | 158754-46-2 |
Molecular Formula | C12H11N5O2 |
Molecular Weight | 257.25 g/mol |
IUPAC Name | 2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one |
XLogP3-AA | 0.6 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 102 Ų |
Exact Mass | 257.09127461 Da |
The compound's moderate lipophilicity (XLogP3-AA of 0.6) suggests a balance between water solubility and cell membrane permeability, which is advantageous for pharmaceutical applications.
Biological Role and Function
O6-Benzyl-8-oxoguanine is a metabolite of O6-Benzylguanine, which is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This metabolic relationship is fundamental to understanding the compound's biological significance.
Mechanism of Action
The principal mechanism of action involves the inhibition of AGT, a DNA repair protein that typically removes alkyl groups from the O6 position of guanine in DNA. By inhibiting AGT, O6-Benzyl-8-oxoguanine enhances the sensitivity of tumor cells to nitrosoureas, a class of alkylating agents used in chemotherapy.
Research has demonstrated that O6-Benzyl-8-oxoguanine is equally effective as its parent compound, O6-Benzylguanine, in inhibiting AGT. This inhibition facilitates the cytotoxic effects of alkylating agents by preventing AGT-mediated DNA repair, thereby increasing their therapeutic efficacy in cancer treatment.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of O6-Benzyl-8-oxoguanine is closely linked to that of O6-Benzylguanine, as it is formed as a major metabolite following the administration of the latter.
Metabolic Conversion
After administration, O6-Benzylguanine rapidly disappears from plasma and is converted into O6-Benzyl-8-oxoguanine. This metabolic conversion is significant for the compound's therapeutic effects.
Pharmacokinetic Parameters
O6-Benzyl-8-oxoguanine exhibits nonlinear kinetics, with its half-life increasing proportionally with the dose of O6-Benzylguanine. The following table summarizes key pharmacokinetic parameters at different dose levels:
Parameter | Value at 10 mg/m² | Value at 80 mg/m² |
---|---|---|
Half-life | 2.8 hours | 9.2 hours |
Maximum concentration (Cmax) relative to O6-Benzylguanine | 2.2-fold higher | 2.2-fold higher |
Area under curve (AUC) relative to O6-Benzylguanine | 12-fold higher | 29-fold higher |
These data indicate that O6-Benzyl-8-oxoguanine achieves significantly higher plasma concentrations and maintains a longer presence in circulation compared to its parent compound, potentially contributing to its prolonged biological effects.
Clinical Studies and Applications
Clinical studies have investigated the pharmacokinetics, metabolism, and effects of O6-Benzylguanine and its metabolite O6-Benzyl-8-oxoguanine in cancer patients.
Human Clinical Trial Data
In a clinical trial involving twenty-five cancer patients, O6-Benzylguanine was administered intravenously at dose levels of 10, 20, 40, and 80 mg/m² over a 1-hour period. The study monitored plasma and urine concentrations of O6-Benzylguanine and O6-Benzyl-8-oxoguanine, as well as AGT activity in peripheral blood mononuclear cells (PBMCs).
Therapeutic Applications
In clinical applications, O6-Benzylguanine is often administered intravenously in combination with carmustine, a nitrosourea alkylating agent. The recommended dose for Phase II testing typically involves 120 mg/m² of O6-Benzylguanine combined with 40 mg/m² of carmustine.
The primary toxicity associated with this combination therapy is bone marrow suppression, which can be cumulative in some patients. This highlights the importance of careful monitoring during treatment.
Analytical Methods
Reliable analytical methods are essential for quantifying O6-Benzyl-8-oxoguanine in biological samples, particularly in clinical studies and pharmacokinetic analyses.
LC-MS/MS Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of O6-Benzylguanine and O6-Benzyl-8-oxoguanine in human plasma. This method employs liquid-liquid extraction using ethyl acetate from alkalinized plasma samples.
The chromatographic separation is achieved using isocratic elution with a mobile phase containing 80% acetonitrile and 0.05% formic acid in water at a flow rate of 0.600 ml/min. Quantification is performed using multiple-reaction-monitoring mode with positive ion-spray ionization.
The method demonstrates linear calibration ranges of 1.25-250 ng/ml for O6-Benzylguanine and 5.00-1.00 × 10³ ng/ml for O6-Benzyl-8-oxoguanine, with acceptable assay accuracy, precision, recovery, and matrix factor. This analytical approach has been successfully applied to measure both compounds in patient plasma samples from a phase I clinical trial.
Future Research Directions
Current research on O6-Benzyl-8-oxoguanine continues to explore its potential in enhancing cancer chemotherapy, particularly in combination with alkylating agents. Future studies may focus on optimizing dosing regimens, identifying additional clinical applications, and developing improved formulations for delivery.
The nonlinear pharmacokinetics of O6-Benzyl-8-oxoguanine presents both challenges and opportunities for its clinical application. Further research may aim to better understand the mechanisms underlying this nonlinearity and its implications for dosing strategies in different patient populations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume